6-(Benzyloxy)-3-chloroquinolin-4(1H)-one

Monoamine oxidase MAO-B selectivity Neurodegenerative disease

6-(Benzyloxy)-3-chloroquinolin-4(1H)-one (CAS 1772130-45-6, MW 285.73 g/mol, C₁₆H₁₂ClNO₂) is a synthetic 4(1H)-quinolinone derivative combining a 3-chloro substituent with a 6-benzyloxy group. This compound belongs to the broader class of quinolin-4(1H)-one-based heterocycles that are investigated as kinase inhibitor scaffolds, monoamine oxidase (MAO) modulators, and versatile synthetic intermediates.

Molecular Formula C16H12ClNO2
Molecular Weight 285.72 g/mol
Cat. No. B12842666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-3-chloroquinolin-4(1H)-one
Molecular FormulaC16H12ClNO2
Molecular Weight285.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)Cl
InChIInChI=1S/C16H12ClNO2/c17-14-9-18-15-7-6-12(8-13(15)16(14)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
InChIKeyHHRAWRSWNYNJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-3-chloroquinolin-4(1H)-one: A Structurally Differentiated 3-Chloro-4(1H)-Quinolinone Scaffold for Selective MAO-B Probe Development


6-(Benzyloxy)-3-chloroquinolin-4(1H)-one (CAS 1772130-45-6, MW 285.73 g/mol, C₁₆H₁₂ClNO₂) is a synthetic 4(1H)-quinolinone derivative combining a 3-chloro substituent with a 6-benzyloxy group . This compound belongs to the broader class of quinolin-4(1H)-one-based heterocycles that are investigated as kinase inhibitor scaffolds, monoamine oxidase (MAO) modulators, and versatile synthetic intermediates [1]. Unlike the extensively studied 6-benzyloxyquinoline series optimized for c-Met kinase inhibition, this compound features the pharmacologically distinct 3-chloro-4(1H)-quinolinone core, which redirects its biological profile toward MAO enzyme interactions and altered cytochrome P450 liability [2].

Scaffold 3-Chloro-4(1H)-quinolinone core redirects target engagement away from c-Met kinase toward MAO-B pathway studies
Probe use Supports MAO-B selective probe development with moderate isoform preference; structurally differentiated from C7-substituted analogs
Synthetic handle 6-Benzyloxy group serves as a latent phenol for hydrogenolysis-based diversification, enabling focused library synthesis

Why Generic Substitution of 6-(Benzyloxy)-3-chloroquinolin-4(1H)-one with Other Quinolin-4(1H)-ones Is Not Warranted


The 4(1H)-quinolinone scaffold supports diverse biological activities, yet subtle changes in substitution pattern profoundly redirect target engagement. C6-benzyloxy substitution alone drives potent c-Met kinase inhibition (IC₅₀ = 9.3 nM) in the 6-benzyloxyquinoline series , whereas the introduction of a 3-chloro substituent on the 4(1H)-quinolinone core—as in the present compound—abolishes this kinase activity and instead imparts modest MAO-B preference (IC₅₀ = 8,600 nM vs. MAO-A IC₅₀ = 58,000 nM) and low CYP3A4 inhibition (IC₅₀ > 50,000 nM) [1]. Furthermore, literature SAR demonstrates that C6-substituted 3,4-dihydro-2(1H)-quinolinones are consistently less potent MAO-B inhibitors than their C7-substituted counterparts (IC₅₀ = 2.9 nM for the most potent C7 analog vs. micromolar-range activity for C6-substituted derivatives) [2]. Substituting the 6-benzyloxy group with smaller alkoxy moieties (e.g., methoxy) or omitting it entirely is expected to alter both the MAO-B/MAO-A selectivity ratio and the CYP inhibition profile.

C6-substitution pattern mismatch
Replacing the 6-benzyloxy group with smaller alkoxy (e.g., methoxy) may alter MAO-B/MAO-A selectivity and CYP inhibition profile; SAR indicates C7-substituted analogs are more potent MAO-B inhibitors
Core redox tautomerism shift
The 3-chloro-4(1H)-quinolinone core differentiates from 3,4-dihydro-2(1H)-quinolinones; substitution with unsubstituted or 2-oxo analogs may lose MAO-B preference and heme-enzyme interaction potential
c-Met kinase polypharmacology risk
Removing the 3-chloro substituent or using 6-benzyloxyquinoline analogs may introduce potent c-Met kinase inhibition (IC₅₀ ~9 nM), confounding MAO-focused studies

Product-Specific Quantitative Evidence Guide for 6-(Benzyloxy)-3-chloroquinolin-4(1H)-one


MAO-B vs. MAO-A Isoform Selectivity: 6.7-Fold Preference for MAO-B in Recombinant Human Enzyme Assays

In a direct head-to-head comparison against the MAO-A isoform, 6-(benzyloxy)-3-chloroquinolin-4(1H)-one exhibits a 6.7-fold selectivity window for human MAO-B (IC₅₀ = 8,600 nM) over human MAO-A (IC₅₀ = 58,000 nM), both measured in insect cell membrane preparations using the kynuramine-to-4-hydroxyquinoline conversion assay [1]. This contrasts with the highly potent but non-selective profile of the C7-substituted analog 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, which achieves an IC₅₀ of 2.9 nM against MAO-B but with 2,750-fold selectivity over MAO-A [2], indicating that the 3-chloro-4(1H)-one core yields a distinct selectivity magnitude.

MAO-B selectivity
Head-to-head
6.7-fold MAO-B over MAO-A
Target IC₅₀: 8,600 nM (B) vs 58,000 nM (A)
Comparator selectivity: 2,750-fold
Moderate selectivity supports MAO-B probe development; chemically distinct from sub-nanomolar C7 series
Recombinant human enzymes; kynuramine assay. Reported selectivity context requires validation in native tissue.
Monoamine oxidase MAO-B selectivity Neurodegenerative disease Parkinson's disease

CYP3A4 Inhibition Liability: IC₅₀ > 50,000 nM Indicates Low Drug-Drug Interaction Risk

6-(Benzyloxy)-3-chloroquinolin-4(1H)-one displays negligible inhibition of CYP3A4, with an IC₅₀ > 50,000 nM, as measured in Escherichia coli co-expressing human NADPH reductase using 7-benzyloxyquinolone and diethoxyfluorescein substrates [1]. This is in contrast to the CYP3A4 inhibition observed with certain close structural analogs, such as a 7-benzyloxy-substituted derivative that yields an IC₅₀ of 4,700 nM in recombinant human CYP3A4 supersomes [2]. The >10-fold weaker CYP3A4 inhibition suggests a reduced potential for metabolism-based drug-drug interactions in in vivo models.

CYP3A4 inhibition
Cross-study comparable
IC₅₀ > 50,000 nM
vs comparator analog IC₅₀ = 4,700 nM
Low CYP3A4 inhibition supports in vivo model use where polypharmacy is anticipated
E. coli co-expressing NADPH reductase; fluorescence detection. May not reflect hepatocyte CYP induction.
Cytochrome P450 CYP3A4 Drug-drug interaction ADME-Tox

Peroxidase Inhibitory Activity: IC₅₀ = 1,010 nM Against Horseradish Peroxidase Distinguishes This Scaffold from Other Quinolinones

6-(Benzyloxy)-3-chloroquinolin-4(1H)-one inhibits horseradish peroxidase with an IC₅₀ of 1,010 nM, as determined by the Amplex Red dye-based fluorescence assay [1]. This activity is not documented for most quinolin-4(1H)-one derivatives and may arise from the combination of the electron-rich benzyloxy group at C6 and the electron-withdrawing 3-chloro substituent. While no direct comparator data exist for this target, the class-level inference suggests that the specific substitution pattern enables heme-enzyme interactions not accessible to simpler quinolinone analogs.

Peroxidase inhibition
Supporting evidence
IC₅₀ = 1,010 nM
horseradish peroxidase
Unique heme-enzyme interaction potential; class-level inference for quinolinone scaffolds
Amplex Red assay; no direct comparator available. Requires verification in myeloperoxidase/lactoperoxidase systems.
Peroxidase Horseradish peroxidase Heme enzyme Redox biochemistry

Structural Divergence from c-Met Kinase Inhibitor Series: 3-Chloro Substitution Redirects Target Engagement Away from c-Met

The 6-benzyloxyquinoline scaffold is a well-established c-Met kinase inhibitor pharmacophore: compound 89 (a representative 6-benzyloxyquinoline derivative) inhibits c-Met with an IC₅₀ of 9.3 nM and displays >20-fold selectivity against a panel of 27 kinases, with a co-crystal structure (PDB 3A4P, 2.54 Å resolution) confirming key hinge-region hydrogen bonds [1][2]. The 3-chloro substituent on the 4(1H)-quinolinone core of the present compound alters the tautomeric state and hydrogen-bonding capacity of the ring system, shifting the biological profile toward MAO and peroxidase targets rather than c-Met. This structural divergence is critical for users seeking a quinolinone scaffold that avoids c-Met polypharmacology.

c-Met de-selection
Cross-study comparable
Target: no c-Met inhibition
Comparator: c-Met IC₅₀ = 9.3 nM
3-Chloro core redirects engagement to MAO-B; suitable as isosteric negative control for c-Met panels
Crystal structure of comparator (PDB 3A4P) confirms hinge-region binding absent in 3-chloro analog.
c-Met kinase Kinase selectivity Quinoline scaffold Structure-activity relationship

Synthetic Versatility: 6-Benzyloxy Group as a Latent Phenol for Downstream Derivatization

The 6-benzyloxy substituent serves as a protected phenol that can be cleaved under standard hydrogenolysis conditions (H₂, Pd/C) to reveal a 6-hydroxy group [1]. This latent functionality provides a synthetic branching point for late-stage diversification strategies including O-alkylation, sulfonylation, or coupling reactions. In contrast, the 6-methoxy analog (3-chloro-6-methoxyquinolin-4(1H)-one, CAS 426842-72-0) lacks this deprotection capability, limiting downstream derivatization options [2]. This feature is not commonly emphasized for the 6-benzyloxyquinoline c-Met inhibitor series, where the benzyloxy group is a terminal pharmacophoric element rather than a protected synthetic handle.

Synthetic versatility
Class-level inference
6-Benzyloxy cleavable to phenol via H₂, Pd/C
Enables late-stage diversification; methoxy analog lacks this deprotection capability
Standard hydrogenolysis conditions; refer to Greene's protective group protocols. Yields may vary with scale.
Synthetic intermediate Protecting group Benzyl deprotection Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 6-(Benzyloxy)-3-chloroquinolin-4(1H)-one


MAO-B Selective Probe Development for Neurodegenerative Disease Models

The moderate MAO-B selectivity (IC₅₀ = 8,600 nM; ~6.7-fold over MAO-A) positions this compound as a starting scaffold for hit-to-lead optimization in Parkinson's disease research. Unlike the highly optimized C7-substituted 3,4-dihydro-2(1H)-quinolinones that achieve sub-nanomolar MAO-B potency, the 3-chloro-4(1H)-one core offers a chemically distinct starting point with different intellectual property space and potentially altered off-target profiles [1]. The low CYP3A4 inhibition (IC₅₀ > 50,000 nM) further supports its use in in vivo models where polypharmacy is anticipated [2].

Negative Control for c-Met Kinase Inhibitor Selectivity Profiling Panels

Because the 3-chloro-4(1H)-one core redirects target engagement away from c-Met kinase while retaining the 6-benzyloxyquinoline structural motif, this compound can serve as an isosteric negative control in kinase selectivity panels where 6-benzyloxyquinoline-based c-Met inhibitors (e.g., compound 89, IC₅₀ = 9.3 nM) are used as positive controls [3]. This application leverages the structural similarity to the active pharmacophore while the 3-chloro substitution eliminates the primary kinase activity.

Synthetic Intermediate for Diversified Quinolin-4(1H)-one Libraries

The benzyloxy group at C6 is readily deprotected to a 6-hydroxy intermediate under standard hydrogenolysis conditions, enabling late-stage O-functionalization [4]. The 3-chloro substituent provides an additional orthogonal synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound a versatile dual-functionalization hub for generating focused libraries of 3,6-disubstituted quinolin-4(1H)-ones.

Heme-Enzyme Interaction Studies Using Peroxidase as a Model System

The documented horseradish peroxidase inhibitory activity (IC₅₀ = 1,010 nM) suggests that this compound may interact with heme-containing enzymes [5]. This property can be exploited in biochemical studies of heme-enzyme mechanisms or in screening campaigns for myeloperoxidase and lactoperoxidase inhibitors, where quinolin-4(1H)-one scaffolds are underexplored relative to other heterocyclic chemotypes.

Application
Selection Property
Validation Focus
MAO-B pathway study in Parkinson's disease models
Moderate MAO-B isoform selectivity; low CYP3A4 inhibition
Endogenous MAO-B occupancy; metabolite profiling in striatal tissue
Isosteric negative control for c-Met kinase selectivity panels
3-Chloro core eliminates c-Met engagement while retaining benzyloxyquinoline motif
Kinase panel screening; confirmation of absent c-Met phosphorylation
Diversified quinolin-4(1H)-one library synthesis
Orthogonal handles: 6-O-debenzylation and 3-chloro cross-coupling
Deprotection efficiency; purity of 3,6-disubstituted products
Heme-enzyme interaction research (peroxidase model)
Reported horseradish peroxidase inhibition (IC₅₀ = 1,010 nM)
Myeloperoxidase/lactoperoxidase counter-screens; redox mechanism studies
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